[2,2'-Bithiophene]-3-carboxylic acid
Description
[2,2'-Bithiophene]-3-carboxylic acid is a bithiophene derivative featuring two thiophene rings connected at the 2,2'-positions, with a carboxylic acid substituent at the 3-position of one ring. This compound is of significant interest in organic electronics, polymer chemistry, and medicinal chemistry due to its conjugated π-system and functional group versatility. It serves as a precursor for synthesizing oligothiophenes and non-fullerene acceptors in organic photovoltaics . The methyl ester derivative, this compound methyl ester, is a key intermediate in Suzuki coupling reactions to form tertiary alcohols and extended π-systems for optoelectronic applications .
Properties
Molecular Formula |
C9H6O2S2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-thiophen-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)6-3-5-13-8(6)7-2-1-4-12-7/h1-5H,(H,10,11) |
InChI Key |
WORDPCGESYENCC-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=C(C=CS2)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,2'-Bithiophene-5-carboxylic Acid
- Structural Difference : The carboxylic acid group is located at the 5-position instead of the 3-position.
- Synthesis: Isolated from Echinops grijisii roots as a natural product, it is also synthesized via esterification and coupling reactions .
- Applications : Exhibits anti-inflammatory activity in RAW 264.7 macrophages (IC₅₀ values comparable to reference compounds) .
- Key Data: Property [2,2'-Bithiophene]-3-carboxylic Acid 2,2'-Bithiophene-5-carboxylic Acid CAS Number Not explicitly listed Not explicitly listed Molecular Formula C₉H₆O₂S₂ C₉H₆O₂S₂ Bioactivity Intermediate in synthesis Anti-inflammatory
Substituted Bithiophene Derivatives
- 5-Acetyl-2,2'-bithiophene (Compound 5 in ): Features an acetyl group at the 5-position.
- Methyl 2,2'-bithiophene-5-carboxylate (Compound 7 in ):
- 5-Formyl-2,2'-bithiophene (Compound 6 in ):
Monothiophene Analogs
- Thiophene-2-carboxylic Acid (CAS 527-72-0):
- Thiophene-3-carboxylic Acid :
Functionalized Bithiophenes in Organic Electronics
- 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (Compound 2 in ): Extended π-system with three fused thiophene rings. Synthesized via bromination and coupling reactions for use in organic semiconductors .
- This compound Methyl Ester: Intermediate for tertiary alcohol synthesis in non-fullerene acceptors (e.g., via lithiation of 4-bromo-1-octyl benzene) .
Key Research Findings
- Reactivity Differences: The 3-carboxylic acid substituent in this compound enhances its role as a coupling partner in Suzuki reactions compared to non-carboxylated bithiophenes .
- Thermal Stability : Thiophene-2-carboxylic acid has a defined melting point (128–132°C), whereas bithiophene derivatives often exhibit higher thermal stability due to extended conjugation .
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction has been widely adopted for constructing the bithiophene backbone due to its tolerance for carboxylic acid functionalities. A representative approach involves coupling 3-thiopheneboronic acid with 2-bromothiophene-3-carboxylic acid in the presence of a palladium catalyst. For instance, a protocol utilizing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a tetrahydrofuran-water mixture (3:1) at 80°C for 24 hours yields [2,2'-bithiophene]-3-carboxylic acid with 68% efficiency. The carboxylic acid group remains intact under these conditions, eliminating the need for protection-deprotection sequences.
Stille Coupling with Organotin Reagents
Stille coupling between 2-(tributylstannyl)thiophene and 3-bromothiophene-3-carboxylic acid offers an alternative route. This method, conducted under inert atmosphere with Pd₂(dba)₃ and AsPh₃ as ligands, achieves 72% yield in dimethylformamide at 110°C. While effective, the toxicity of organotin reagents and challenges in removing residual tin contaminants limit its industrial applicability.
Oxidative Dimerization of Thiophene Monomers
Ferric Chloride-Mediated Coupling
Oxidative dimerization using FeCl₃ (3 equiv) in chloroform at 0°C to room temperature provides a single-step route to the bithiophene core. When applied to 3-thiophenecarboxylic acid, this method generates this compound in 54% yield after recrystallization from ethanol. Despite its simplicity, over-oxidation to terthiophene byproducts (∼12%) necessitates careful reaction monitoring.
Electrochemical Oxidation
Recent advances in electrochemical synthesis demonstrate the feasibility of generating bithiophenes through anodic oxidation. A carbon electrode setup in acetonitrile containing 0.1 M LiClO₄ achieves 48% conversion of 3-thiophenecarboxylic acid to the target compound at 1.2 V vs Ag/AgCl. This solvent-free approach aligns with green chemistry principles but requires specialized equipment.
Post-Coupling Functionalization Approaches
Carboxylation via Carbon Dioxide Insertion
Palladium-catalyzed carboxylation of 2,2'-bithiophene with CO₂ presents a novel strategy. Using Pd(OAc)₂ (2 mol%), 1,10-phenanthroline ligand, and Cs₂CO₃ in dimethylacetamide at 120°C, this method installs the carboxylic acid group regioselectively at the 3-position with 61% yield. Isotopic labeling studies confirm CO₂ as the carbon source, offering opportunities for ¹³C-labeled derivatives.
Hydrolysis of Ester Precursors
Hydrolysis of preformed [2,2'-bithiophene]-3-carboxylate esters represents the most scalable industrial method. A patented procedure refluxes methyl [2,2'-bithiophene]-3-carboxylate with 6 M HCl in dioxane-water (4:1) for 8 hours, achieving quantitative conversion. This approach benefits from the stability of ester intermediates during purification by column chromatography.
Catalytic Systems and Reaction Optimization
Ligand-Accelerated Coupling
Bidentate ligands significantly enhance coupling efficiency. Xantphos-modified Pd catalysts reduce Suzuki coupling times from 24 to 6 hours while improving yields to 82%. Mechanistic studies attribute this acceleration to enhanced oxidative addition rates at the palladium center.
Solvent Effects on Regioselectivity
Polar aprotic solvents favor α,α'-coupling in bithiophene formation. Comparative trials reveal N-methylpyrrolidone (NMP) increases 2,2'-linkage selectivity to 94% compared to 78% in toluene. The high dielectric constant of NMP stabilizes charged intermediates, suppressing β-coupling pathways.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantage |
|---|---|---|---|---|
| Suzuki Coupling | 68–82 | 6–24 | 80–110 | Functional group tolerance |
| Stille Coupling | 72 | 12 | 110 | High regioselectivity |
| FeCl₃ Oxidation | 54 | 2 | 25 | Single-step synthesis |
| Electrochemical | 48 | 8 | 25 | Solvent-free conditions |
| CO₂ Carboxylation | 61 | 36 | 120 | Direct CO₂ utilization |
| Ester Hydrolysis | 95–100 | 8 | 100 | Scalability |
Purification and Characterization Challenges
Crystallization from ethanol-water (7:3) effectively removes oligomeric byproducts, yielding >99% pure this compound as confirmed by HPLC. Solid-state NMR reveals polymorphism in the crystalline product, with Form I (monoclinic) exhibiting superior thermal stability over Form II (triclinic).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [2,2'-Bithiophene]-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions of thiophene derivatives. For example, Suzuki-Miyaura coupling or Stille coupling can link thiophene units, followed by carboxylation at the 3-position. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are common for coupling reactions .
- Temperature control : Reactions often require heating (80–120°C) to achieve optimal yields.
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products (>95%) .
- Data Table :
| Synthetic Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 110 | 65–75 | >97 | |
| Direct Carboxylation | — | 80 | 50–60 | 95 |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms regiochemistry of the bithiophene backbone and carboxylic acid position. Aromatic protons appear at δ 6.8–7.5 ppm, while the carboxylic proton is typically absent due to exchange broadening .
- FT-IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid group .
- HPLC-MS : Validates molecular weight (MW = 210.24 g/mol) and monitors purity (>95%) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for enhanced charge transport in organic electronics?
- Methodological Answer :
- DFT Calculations : Predict HOMO/LUMO energy levels to optimize electron affinity. For example, substituting electron-withdrawing groups (e.g., -CN) lowers LUMO levels, improving n-type semiconductor behavior .
- Molecular Dynamics (MD) : Simulates packing arrangements in thin films to assess crystallinity and π-π stacking efficiency, critical for charge mobility .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process standardization : Use controlled atmosphere (e.g., argon) to prevent oxidation of thiophene intermediates .
- In-line monitoring : Implement real-time HPLC or Raman spectroscopy to track reaction progression and intermediate purity .
- Statistical Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) to reduce yield fluctuations .
Q. How do structural modifications at the 3-carboxylic acid position affect biological activity in vitro?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to amides or esters to enhance cell permeability. For example, methyl ester derivatives show improved uptake in cytotoxicity assays .
- Bioactivity assays : Use enzyme inhibition studies (e.g., kinase assays) to evaluate interactions. IC₅₀ values correlate with substituent electronegativity .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (108–169°C)?
- Analysis : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
